molecular formula C23H44N2O8 B8115227 TCO-PEG6-amine

TCO-PEG6-amine

Cat. No.: B8115227
M. Wt: 476.6 g/mol
InChI Key: UWVQQISAJNIKQB-OWOJBTEDSA-N
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Description

Significance of Bioorthogonal Chemistry in Chemical Biology

The establishment of bioorthogonal chemistry represents a significant advancement in chemical biology, allowing for the use of exogenous chemistry to perturb and study biological processes. rsc.org This field offers transformative tools for applications in drug discovery, imaging, and molecular biology. eurjchem.com Bioorthogonal strategies enable the study of biomolecules like glycans, proteins, and lipids in living systems without causing cellular toxicity. wikipedia.org

The utility of bioorthogonal chemistry stems from its ability to introduce chemical handles into biological systems and then selectively react these handles with complementary probes. wikipedia.orgacs.org This two-step process typically involves incorporating a bioorthogonal functional group (chemical reporter) into a biomolecule, followed by the introduction of a probe containing the complementary functional group for labeling or conjugation. wikipedia.org The development of various bioorthogonal ligation strategies, such as strain-promoted azide-alkyne cycloaddition (SPAAC) and tetrazine ligation, has expanded the possibilities for studying biological events in their native environment. wikipedia.orgeurjchem.com

The Role of TCO-PEG6-Amine as a Bifunctional Reagent in Advanced Research

This compound is a bifunctional reagent featuring a trans-cyclooctene (B1233481) (TCO) moiety and a terminal amine group, connected by a six-unit polyethylene (B3416737) glycol (PEG6) spacer. axispharm.com This structure is specifically designed to facilitate efficient bioconjugation and click chemistry applications. axispharm.com

The TCO moiety is a strained alkene that participates in extremely fast and selective inverse electron-demand Diels-Alder (iEDDA) reactions with tetrazines. broadpharm.cominterchim.fr This reaction is considered one of the fastest bioorthogonal reactions known, exhibiting exceptional kinetics and selectivity within complex biological environments. broadpharm.cominterchim.fr The rapid reaction rate is particularly valuable for applications requiring quick labeling or conjugation, such as in vivo imaging or pre-targeted cell labeling studies. medchemexpress.com

The terminal amine group provides a versatile handle for conjugation to molecules containing activated esters or carboxylic acids, forming stable amide bonds. axispharm.com This allows this compound to be readily attached to a wide range of biomolecules, including proteins, peptides, and nanoparticles. axispharm.comacs.org

The PEG6 spacer in this compound serves several important functions. Polyethylene glycol chains are hydrophilic, which enhances the solubility of the reagent in aqueous buffers, a crucial property for biological applications. interchim.fraxispharm.com The PEG spacer also provides a flexible linker, minimizing steric hindrance during conjugation reactions and potentially reducing unwanted interactions with biomolecules like monoclonal antibodies, which can sometimes occur with hydrophobic TCOs. interchim.fraxispharm.com This PEGylation can improve the pharmacokinetic and pharmacodynamic properties of conjugated molecules. axispharm.com

The bifunctional nature of this compound allows it to act as a versatile cross-linker, enabling the conjugation of two different entities. For example, the amine can be used to attach the molecule to a protein or nanoparticle, while the TCO can be subsequently reacted with a tetrazine-functionalized molecule for targeted delivery, imaging, or further modification. This makes this compound a valuable tool in various advanced research areas, including bioconjugation, molecular imaging, cell diagnostics, and the development of proteolysis-targeting chimeras (PROTACs). axispharm.comaxispharm.commedchemexpress.com

Research findings highlight the utility of this compound in creating complex bioconjugates. For instance, it has been used in the fabrication of fluorescent silica (B1680970) nanoparticles for ultrasensitive detection applications. In one study, this compound was coupled to carboxyl-functionalized nanoparticles via its amine group, allowing the nanoparticles to subsequently participate in TCO-tetrazine click reactions for layering and signal amplification in an immunoassay context. acs.org

Data regarding the reaction kinetics of TCO moieties, similar to the one found in this compound, with tetrazines demonstrate the speed of this bioorthogonal ligation. While specific kinetic data for this compound itself may vary depending on the reaction conditions and the specific tetrazine partner, studies involving related TCO compounds and tetrazines report exceptionally fast second-order rate constants, often exceeding 800 M⁻¹s⁻¹ and in some cases reaching up to 30,000 M⁻¹s⁻¹. interchim.frmedchemexpress.comnih.gov These rapid kinetics underscore the efficiency of the TCO-tetrazine click reaction facilitated by the TCO handle of this compound.

CompoundFunctional GroupsKey Bioorthogonal ReactivityOther ReactivitySpacer
This compoundtrans-cyclooctene (TCO), amineInverse electron-demand Diels-Alder with tetrazinesAmide bond formation with activated esters/carboxylic acidsPEG6
Tetrazine-PEG6-amineTetrazine, amineInverse electron-demand Diels-Alder with strained alkenes (e.g., TCO)Primary amine reactionsPEG6

This table illustrates the complementary nature of this compound and tetrazine-PEG6-amine in forming a bioorthogonal linkage through the iEDDA reaction. conju-probe.com

Application AreaRole of this compound
BioconjugationLinking molecules via amine and TCO functionalities. axispharm.com
Click ChemistryParticipating in rapid TCO-tetrazine reactions. axispharm.com
PROTAC DevelopmentServing as a linker in PROTAC synthesis. axispharm.commedchemexpress.com
Molecular ImagingEnabling targeted labeling via bioorthogonal reaction. axispharm.com
Cell DiagnosticsFacilitating precise modification and detection. axispharm.com
Nanoparticle FunctionalizationAttaching to nanoparticles for further conjugation. acs.org

Properties

IUPAC Name

[(4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H44N2O8/c24-8-10-27-12-14-29-16-18-31-20-21-32-19-17-30-15-13-28-11-9-25-23(26)33-22-6-4-2-1-3-5-7-22/h1-2,22H,3-21,24H2,(H,25,26)/b2-1+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWVQQISAJNIKQB-OWOJBTEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C=C/CCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H44N2O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Structural Considerations for Trans Cyclooctene and Polyethylene Glycol Moieties

Advanced Synthetic Routes to Strained Cyclooctene (B146475) Derivatives

Trans-cyclooctene (B1233481) (TCO) is the smallest cycloalkene that can be readily isolated as its trans-isomer, a feature that introduces significant ring strain compared to the more stable cis-isomer. uni.lu This strain is crucial for its high reactivity in bioorthogonal reactions, particularly the inverse electron-demand Diels-Alder cycloaddition with tetrazines. uni.lusigmaaldrich.com

Synthetic methods for trans-cyclooctene derivatives have evolved to improve diastereoselectivity, which is often a challenge due to the inherent structural properties of the eight-membered ring. Early methods, such as the Hofmann elimination of N,N,N-trimethylcyclooctylammonium iodide, yielded mixtures of cis and trans isomers, requiring selective trapping of the trans isomer, for instance, with silver nitrate. uni.lu

More advanced approaches focus on achieving diastereocontrol during the synthesis of functionalized TCOs. For example, diastereoselective synthesis of dioxolane-fused trans-cyclooctene (d-TCO) derivatives has been reported, providing access to derivatives with improved stability and reactivity. sigmaaldrich.comfishersci.finih.gov Another strategy involves stereocontrolled 1,2-additions of nucleophiles to trans-cyclooct-4-enone (keto-TCO), a method reported to yield a new class of TCOs, termed "a-TCOs," with favorable physicochemical properties and high diastereoselectivity. chemspider.comchembeez.comnih.gov This approach utilizes computational transition state models to rationalize the observed diastereoselectivity. chembeez.com Photochemical flow methods under singlet sensitized conditions have also been developed for the preparative synthesis of trans-cyclooctene derivatives, driving the equilibrium towards the trans-isomer via selective metal complexation. chemspider.comchembeez.com

The high reactivity of trans-cyclooctene in bioorthogonal reactions is directly linked to its conformational strain. The trans double bond within the eight-membered ring imposes significant angle and torsional strain, making the alkene highly reactive as a dienophile. uni.lusigmaaldrich.com The ring-strain energy of trans-cyclooctene is significantly higher than that of cis-cyclooctene (16.7 kcal/mol vs 7.4 kcal/mol). uni.lu

Computational studies have been instrumental in understanding and engineering the reactivity of TCO derivatives. These studies indicate that the most stable conformation of trans-cyclooctene is the "crown" conformation, while a higher-energy "half-chair" conformation also exists. uni.lusigmaaldrich.com Introducing additional conformational strain through ring fusion, as seen in dioxolane-fused TCOs (d-TCOs), can further enhance reactivity. sigmaaldrich.comfishersci.finih.gov For instance, the cis-ring fusion in d-TCO confines the eight-membered ring to a strained half-chair conformation, leading to a lower transition state barrier for cycloaddition reactions. nih.gov Strained cyclopropane-fused trans-cyclooctenes have also demonstrated exceptionally fast reaction rates with tetrazines. fishersci.fi The increased strain energy in non-crown conformers is speculated to accelerate reactivity towards tetrazines. sigmaaldrich.com The steric effect due to geminal substitution on the TCO core can also lead to increased olefinic strain and faster kinetics. sigmaaldrich.com

Polyethylene (B3416737) Glycol (PEG) Linker Integration

Polyethylene glycol (PEG) linkers are widely used in bioconjugation due to their unique properties, which impart favorable characteristics to the resulting conjugates, such as increased water solubility, reduced aggregation, and improved pharmacokinetics. The PEG6 spacer in TCO-PEG6-amine consists of six repeating ethylene (B1197577) oxide units.

The design of PEG spacers in bioconjugation involves considering factors such as chain length, architecture (linear vs. branched), and terminal functionalization. PEG chains increase the hydrodynamic radius of molecules, which can reduce renal clearance and extend circulation time. The water solubility of PEG is attributed to the hydrogen bonding capabilities of its ethylene oxide units with water molecules.

PEG spacers serve as flexible tethers that connect biomolecules or other entities to the reactive TCO moiety. Their flexibility, arising from the free rotation of C-O bonds, allows for optimal presentation of the reactive group for conjugation. PEG linkers can also reduce non-specific binding and minimize steric hindrance between the conjugated entities. The length of the PEG spacer can influence the efficiency and kinetics of bioconjugation reactions and the biological activity of the conjugate. Longer PEG linkers can enhance solubility and reduce aggregation. Studies have also explored the impact of PEG architecture, with branched configurations potentially offering advantages in shielding hydrophobic payloads and supporting higher drug-to-antibody ratios in the context of antibody-drug conjugates.

To synthesize this compound, a PEGylated TCO derivative needs to be functionalized with a terminal amine group. PEG linkers can be synthesized with various terminal functionalities, including amines, carboxylic acids, maleimides, and NHS esters, enabling diverse conjugation strategies.

For the introduction of the amine group, strategies typically involve the use of PEG chains that are pre-functionalized with a protected amine or a group that can be converted to an amine. Alternatively, a PEG chain with a different functional group can be reacted with a molecule containing both the TCO moiety and a protected amine, followed by deprotection.

Specific synthesis routes for this compound or similar PEGylated TCO-amines are often proprietary, but general strategies for amine functionalization of PEGylated compounds are well-established. One common method involves the reaction of an activated ester, such as an NHS ester, with a primary amine to form a stable amide bond. For instance, a TCO derivative functionalized with an NHS ester (e.g., TCO-PEGn-NHS ester) can react with an amine-terminated molecule. Conversely, an amine-terminated PEGylated TCO can react with a molecule containing an activated carboxylic acid or an NHS ester. The PubChem entry for TCO-PEG6-NHS ester (CID 146026012) suggests that NHS ester activation is a relevant strategy in the context of PEGylated TCO derivatives. The synthesis of a dTCO-PEG6-CO2H blocking reagent from dTCO-PNP and amino-dPEG6-CO2H has also been reported, indicating approaches involving the coupling of TCO derivatives with pre-functionalized amino-PEG linkers.

The Inverse Electron Demand Diels Alder Iedda Reaction with Tco Peg6 Amine

Mechanistic Investigations of TCO-Tetrazine Cycloaddition

The reaction between TCO derivatives, such as the TCO moiety in TCO-PEG6-amine, and tetrazines proceeds through a well-defined IEDDA cycloaddition pathway. This mechanism is characterized by the favorable interaction between the highest occupied molecular orbital (HOMO) of the electron-rich dienophile (TCO) and the lowest unoccupied molecular orbital (LUMO) of the electron-deficient diene (tetrazine). nih.govwikipedia.org

Reaction Kinetics and Reactivity Modulation

The TCO-tetrazine ligation is renowned for its exceptionally fast reaction kinetics, making it a premier tool in bioorthogonal chemistry. wikiwand.comnih.govnih.govnist.govnih.govcenmed.comsigmaaldrich.comnih.govtcichemicals.comaxispharm.comontosight.aifishersci.at The reaction rate can be significantly influenced by the structural and electronic properties of both the tetrazine and the TCO derivative.

Intrinsic Reaction Rate Constants of TCO-Tetrazine Ligation

The second-order rate constants for the reaction between TCO derivatives and tetrazines are remarkably high, ranging from approximately 800 M⁻¹s⁻¹ to values exceeding 10⁶ M⁻¹s⁻¹ in aqueous conditions. wikiwand.comnih.govnist.govcenmed.comnih.govontosight.ai Some highly strained TCO derivatives have been reported to react with rate constants as high as 3.3 x 10⁶ M⁻¹s⁻¹. nih.govsigmaaldrich.comtcichemicals.comfishersci.at This rapid reactivity allows for efficient labeling and conjugation even when the reactants are present at low concentrations, which is particularly advantageous in biological systems. wikiwand.comnist.govnih.gov

Here are some examples of reported second-order rate constants for TCO-tetrazine reactions:

Dienophile (TCO derivative)Diene (Tetrazine derivative)Solvent/ConditionsSecond-Order Rate Constant (M⁻¹s⁻¹)Reference
trans-cyclooctene (B1233481)3,6-di-(2-pyridyl)-s-tetrazine9:1 methanol/water2000 (±400) nih.govaxispharm.com
"standard" TCOMethyl-substituted tetrazinesAqueous media~1000 wikiwand.comfishersci.ca
"standard" TCOHydrogen-substituted tetrazinesAqueous mediaUp to 30000 wikiwand.com
d-TCO3,6-dipyridyl-s-tetrazinePure water, 25 °C366000 (±15000) nih.govtcichemicals.com
Cyclopropane-fused TCONot specified (fastest reported)H₂O, 25 °C3300000 (±40000) nih.govtcichemicals.comfishersci.at
TCO-PEG₄2Pyr₂DPBS, 37 °C69400 uni.lunih.gov

Electronic Effects of Substituents on Tetrazine Reactivity

The electronic nature of substituents on the tetrazine ring significantly impacts its reactivity in the IEDDA reaction. Tetrazines are the electron-deficient dienes in this cycloaddition. nih.gov The presence of electron-withdrawing groups (EWGs) on the tetrazine ring increases its electron deficiency, lowering the LUMO energy level. nih.govcenmed.comambeed.combroadpharm.com This reduction in LUMO energy decreases the energy gap between the LUMO of the tetrazine and the HOMO of the TCO, leading to a faster reaction rate according to Frontier Molecular Orbital theory. nih.govwikipedia.org Conversely, electron-donating groups (EDGs) on the tetrazine increase the LUMO energy, widening the HOMO-LUMO gap and resulting in slower reaction kinetics. nih.govambeed.com

Steric Hindrance and Conformational Effects on TCO Reactivity

Steric effects on both the tetrazine and the TCO can influence the reaction rate. Bulky substituents on either reaction partner can introduce steric hindrance, impeding the approach and proper alignment of the reacting molecules in the transition state and thus slowing down the cycloaddition. broadpharm.com For tetrazines, mono-substituted tetrazines often exhibit faster kinetics compared to di-substituted ones due to reduced steric interference. nih.govbroadpharm.com

Bioorthogonality and Chemoselectivity in Complex Biological Systems

Bioorthogonality refers to chemical reactions that can occur within living systems without interfering with native biochemical processes. The IEDDA reaction between TCO and tetrazine is a prime example of a bioorthogonal reaction, distinguished by its catalyst-free nature, rapid kinetics, and the release of inert nitrogen gas as the only byproduct broadpharm.comiris-biotech.deescholarship.org. This makes the TCO-tetrazine ligation highly attractive for applications in complex biological settings, including live cells and in vivo studies broadpharm.comiris-biotech.deinterchim.frnih.govsynvenio.com.

Chemoselectivity is the preferential reaction of a reagent with one functional group over others that may be present in the same molecule or reaction mixture. In biological systems, which are replete with various functional groups (such as amines, thiols, and carboxylic acids), achieving selective labeling or conjugation is a significant challenge broadpharm.comnih.gov. The TCO-tetrazine reaction exhibits remarkable chemoselectivity, reacting efficiently with each other while showing minimal to no reactivity towards the diverse array of functional groups commonly found in biological samples broadpharm.comconju-probe.cominterchim.fr.

Specificity of TCO-Tetrazine Reactivity in Biocompatible Environments

The high specificity of the TCO-tetrazine reaction in biocompatible environments stems from the unique electronic and structural properties of the reaction partners. The strained trans-cyclooctene ring is an electron-rich dienophile, while the tetrazine is an electron-poor diene escholarship.orgnih.gov. This electronic complementarity drives the IEDDA reaction with exceptionally fast kinetics compared to other bioorthogonal reactions broadpharm.comconju-probe.comiris-biotech.deinterchim.frnih.gov.

Research findings consistently demonstrate the high specificity of this reaction in various biological contexts. The reaction proceeds efficiently in aqueous buffers, cell media, and even cell lysates, without requiring toxic metal catalysts like copper, which are often necessary for other click chemistry methods but are detrimental to living systems broadpharm.comconju-probe.comiris-biotech.deinterchim.fr. The reaction's speed allows for efficient conjugation even at low concentrations of the reactants, which is crucial for labeling low-abundance biomolecules broadpharm.comconju-probe.com.

Studies have shown that TCO derivatives, including those with PEG spacers like this compound, react rapidly with tetrazines while remaining largely unreactive towards common biological functional groups such as amines, thiols, and carboxylic acids broadpharm.com. This inherent inertness towards biological nucleophiles and electrophiles ensures that the TCO-tetrazine ligation specifically targets the intended reaction partners without causing unwanted modifications to endogenous biomolecules broadpharm.comconju-probe.com.

The reaction kinetics of the TCO-tetrazine ligation are among the fastest reported for bioorthogonal reactions, with rate constants ranging from approximately 800 M⁻¹s⁻¹ to as high as 30,000 M⁻¹s⁻¹ or even 10⁶ M⁻¹s⁻¹ depending on the specific tetrazine and TCO derivatives used broadpharm.comiris-biotech.deinterchim.frnih.govnih.govresearchgate.net. This rapid reaction rate is a key factor in its specificity within complex biological mixtures, as it allows the desired reaction to occur quickly before significant off-target reactions can take place.

Bioorthogonality and Chemoselectivity in Complex Biological Systems

The concept of bioorthogonality pertains to chemical reactions that can be executed within living systems without disrupting the endogenous biochemical pathways. The IEDDA reaction between TCO and tetrazine exemplifies a bioorthogonal reaction, distinguished by its independence from catalysts, rapid reaction kinetics, and the production of only inert nitrogen gas as a byproduct broadpharm.comiris-biotech.deescholarship.org. These characteristics make the TCO-tetrazine ligation an exceedingly appealing method for applications in complex biological settings, encompassing live cells and in vivo investigations broadpharm.comiris-biotech.deinterchim.frnih.govsynvenio.com.

Chemoselectivity, in this context, refers to the propensity of a reagent to react preferentially with a specific functional group when multiple reactive groups are present within the same molecule or reaction mixture. Within biological systems, which are abundant in diverse functional groups like amines, thiols, and carboxylic acids, achieving selective labeling or conjugation presents a considerable challenge broadpharm.comnih.gov. The TCO-tetrazine reaction demonstrates remarkable chemoselectivity, reacting efficiently and specifically with its complementary partner while exhibiting minimal to no reactivity with the wide array of functional groups commonly encountered in biological samples broadpharm.comconju-probe.cominterchim.fr.

Specificity of TCO-Tetrazine Reactivity in Biocompatible Environments

The high specificity observed in the TCO-tetrazine reaction within biocompatible environments is attributed to the distinctive electronic and structural attributes of the participating molecules. The strained trans-cyclooctene ring functions as an electron-rich dienophile, while the tetrazine acts as an electron-poor diene escholarship.orgnih.gov. This inherent electronic complementarity drives the IEDDA reaction forward with kinetics that are exceptionally fast when compared to other bioorthogonal reactions broadpharm.comconju-probe.comiris-biotech.deinterchim.frnih.gov.

Empirical evidence from numerous studies consistently underscores the high specificity of this reaction across various biological contexts. The reaction proceeds efficiently in aqueous buffers, cell culture media, and even in cell lysates, crucially without the need for toxic metal catalysts such as copper, which are often required for alternative click chemistry methods but are deleterious to living organisms broadpharm.comconju-probe.comiris-biotech.deinterchim.fr. The rapid nature of the reaction facilitates efficient conjugation even at low reactant concentrations, a feature that is particularly vital for the effective labeling of low-abundance biomolecules broadpharm.comconju-probe.com.

Research has indicated that TCO derivatives, including those functionalized with PEG spacers like this compound, react swiftly with tetrazines while demonstrating negligible reactivity towards prevalent biological functional groups including amines, thiols, and carboxylic acids broadpharm.com. This intrinsic inertness towards biological nucleophiles and electrophiles guarantees that the TCO-tetrazine ligation selectively targets the intended reaction partners, thereby preventing undesirable modifications to endogenous biomolecules broadpharm.comconju-probe.com.

The reaction kinetics of the TCO-tetrazine ligation are among the most rapid documented for bioorthogonal reactions, with reported second-order rate constants spanning from approximately 800 M⁻¹s⁻¹ to as high as 30,000 M⁻¹s⁻¹ or even reaching 10⁶ M⁻¹s⁻¹, contingent upon the specific tetrazine and TCO derivatives employed broadpharm.comiris-biotech.deinterchim.frnih.govnih.govresearchgate.net. This accelerated reaction rate is a pivotal factor contributing to its specificity within complex biological mixtures, as it ensures that the desired reaction is completed swiftly, minimizing the opportunity for off-target reactions to occur.

Orthogonal Reactivity with Other Bioorthogonal Pairs

A significant advantage of the TCO-tetrazine ligation is its demonstrated orthogonality with other established bioorthogonal reaction pairs. Orthogonal reactions are defined as sets of reactions that are mutually compatible and can be conducted concurrently within the same reaction environment or biological system without substantial cross-reactivity between the different reaction pairs nih.gov. This capability is crucial for the simultaneous labeling or modification of multiple distinct targets within a complex biological system, offering considerable benefits for multiplexed imaging, sensing, and the development of sophisticated therapeutic strategies nih.gov.

The TCO-tetrazine reaction has been shown to be orthogonal to the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction, which is another widely utilized method in bioorthogonal click chemistry escholarship.orgnih.gov. The SPAAC reaction involves the cycloaddition between a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO), and an azide (B81097) lumiprobe.comnih.govconfluore.com. Despite both the TCO-tetrazine and SPAAC reactions being catalyst-free and bioorthogonal, the TCO and tetrazine moieties exhibit minimal cross-reactivity with azides or cyclooctynes under the typical reaction conditions employed for bioconjugation nih.gov.

This orthogonality has been successfully validated in studies where both the TCO-tetrazine and SPAAC reactions were performed simultaneously in live cells to independently label different cellular components nih.gov. For example, one cellular target could be functionalized with a probe containing a TCO group, while a second target is modified with a probe bearing an azide group. Subsequent introduction of a molecule conjugated to a tetrazine and another molecule conjugated to a cyclooctyne (or vice versa) allows for the specific labeling of each target through their respective bioorthogonal reactions without significant undesired interactions nih.gov.

Advanced Bioconjugation Methodologies Employing Tco Peg6 Amine

Amide Bond Formation via Terminal Amine Reactivity

The terminal primary amine group of TCO-PEG6-amine is highly reactive, readily participating in reactions that form stable amide bonds. This reactivity is fundamental to its application in conjugating with molecules containing activated esters or carboxylic acids. axispharm.combroadpharm.com

Conjugation with Activated Esters and Carboxylic Acids

The primary amine of this compound can react with activated esters, such as N-hydroxysuccinimide (NHS) esters, to form stable amide linkages. creative-biolabs.combroadpharm.comacs.org This reaction is a common method for labeling antibodies, proteins, and other macromolecules that contain primary amine groups. broadpharm.com

Furthermore, the amine group can react directly with carboxylic acids in the presence of coupling activators like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). broadpharm.combroadpharm.comthermofisher.com EDC facilitates the formation of an active intermediate with the carboxylic acid, which is then readily attacked by the primary amine of this compound, resulting in an amide bond. thermofisher.com This carbodiimide (B86325) chemistry is a popular and versatile method for conjugating to carboxylic acids found in proteins and other biomolecules. thermofisher.com

Site-Specific Protein Modification Strategies

While the reaction of amines with activated esters or carboxylic acids can lead to modification of multiple lysine (B10760008) residues on a protein surface due to their abundance, resulting in heterogeneous conjugates, this compound can be integrated into strategies aiming for more site-specific modifications. nih.govdiva-portal.org Although direct reaction with lysine residues often leads to non-homogenous labeling and potential disturbance of protein structure and function, the TCO moiety offers an avenue for site-specific approaches through bioorthogonal chemistry. nih.govdiva-portal.org

Site-specific protein functionalization is crucial for investigating protein function and interactions without perturbing their natural behavior. diva-portal.org While traditional methods like modifying lysine or cysteine residues can lack specificity, the incorporation of bioorthogonal handles like TCO allows for targeted conjugation after the protein has been modified at a specific site, potentially through enzymatic methods or genetic engineering to introduce specific amino acids. diva-portal.orgrsc.org The TCO moiety on this compound is particularly useful for rapid and selective inverse electron-demand Diels-Alder reactions with tetrazines, a bioorthogonal click chemistry method. axispharm.combroadpharm.comconju-probe.com This allows for the attachment of this compound (or a biomolecule pre-conjugated to it via the amine) to a protein that has been site-specifically modified with a tetrazine, or vice versa, achieving site-specific labeling.

Chemo- and Regioselective Functionalization of Biomolecules

This compound enables chemo- and regioselective functionalization through the distinct reactivity of its two functional groups: the primary amine and the TCO moiety. The amine group selectively reacts with electrophilic partners such as activated esters and carboxylic acids, allowing for chemoselective modification of molecules containing these functionalities. axispharm.combroadpharm.com

Simultaneously, the TCO moiety provides a handle for highly specific ligation via the inverse electron-demand Diels-Alder reaction with tetrazines. axispharm.combroadpharm.comconju-probe.com This reaction is bioorthogonal, meaning it occurs rapidly and efficiently under physiological conditions without reacting with functional groups commonly found in biological systems. broadpharm.comconju-probe.com This orthogonality allows for the selective conjugation of this compound to a tetrazine-modified biomolecule, even in complex biological mixtures, achieving regioselectivity by targeting the site where the tetrazine was introduced. conju-probe.com This dual reactivity allows for multi-step functionalization strategies where the amine is reacted first, followed by a bioorthogonal reaction involving the TCO, or vice versa, providing control over which part of a molecule is modified and at which site.

Minimization of Steric Hindrance and Non-Specific Interactions via PEGylation

The inclusion of a PEG6 spacer in this compound is a key feature that contributes to its utility in bioconjugation. PEGylation, the process of conjugating polyethylene (B3416737) glycol to molecules, is a widely used technique to improve the properties of biomolecules, particularly in aqueous environments. creative-biolabs.comnih.govthermofisher.com

The hydrophilic nature of the PEG chain increases the water solubility of conjugated molecules, which is especially beneficial for hydrophobic peptides or lipopeptides. creative-biolabs.comacs.orgthermofisher.com Furthermore, the PEG spacer introduces steric bulk and creates a hydration shell around the conjugated molecule. nih.govnih.gov This steric hindrance and the presence of the hydration layer can minimize non-specific interactions with other proteins or surfaces, reducing aggregation and decreasing non-specific protein adsorption. nih.govnih.govthermofisher.com This is particularly important for extending the circulation time of conjugated biomolecules in the body and can help to reduce potential interference with biological processes. nih.govnih.gov While PEGylation can sometimes impose steric hindrance that affects substrate binding or biological activity, the flexibility and length of the PEG chain (in this case, PEG6) are factors that can be optimized for specific applications to balance improved solubility and reduced non-specific interactions with maintaining biological function. nih.govthermofisher.com The PEG6 spacer in this compound is of a defined length, allowing for more precise control over the properties conferred by PEGylation compared to polydisperse PEG reagents. thermofisher.com

Computational Approaches in Understanding Tco Tetrazine Reactivity

Quantum Mechanical Calculations of Reaction Barriers

Quantum mechanical calculations, primarily using density functional theory (DFT) and ab initio methods, have been extensively applied to study the TCO-tetrazine reaction. These methods allow for the detailed investigation of reaction pathways, including the identification and characterization of transition states and the calculation of associated energy barriers.

Transition State Analysis for Cycloaddition Reactions

Transition state analysis is crucial for understanding the kinetics of the TCO-tetrazine cycloaddition. Computational studies focus on locating the transition state structures, which represent the highest energy point along the reaction pathway, and calculating their free energies of activation (ΔG‡). Lower activation free energies correspond to faster reaction rates.

Studies have shown that the strain inherent in the TCO molecule contributes significantly to lowering the activation barrier for the cycloaddition with tetrazines nih.govresearchgate.net. The distortion/interaction model is often employed to analyze the components of the activation energy, revealing that the energy required to distort the reactants into the transition state geometry is a major factor influencing the reaction rate nih.govresearchgate.net. Strained dienophiles like TCO are pre-distorted towards the transition state structure, thus requiring less energy for further distortion during the reaction nih.govresearchgate.netrsc.org.

For instance, transition state calculations have predicted that conformationally constrained TCO derivatives react significantly faster than less strained conformers nih.govnih.gov. The experimentally measured rate enhancements have shown good correlation with computationally predicted activation free energy differences rsc.orgnih.gov.

Energy Landscape Profiling of TCO-Tetrazine Interactions

Computational methods enable the profiling of the energy landscape for the TCO-tetrazine reaction, mapping the energy changes as the reactants approach each other, pass through the transition state, and form the product. This involves calculating the energies of the reactants, transition states, and products.

Ab initio calculations have predicted that the lowest energy conformation of trans-cyclooctene (B1233481) is the 'crown' conformation, which is significantly lower in energy than the 'half-chair' conformation rsc.orgnih.gov. The energy difference between these conformers can influence the population of the more reactive strained conformers available for the Diels-Alder reaction. Studies on conformationally constrained TCOs, such as those with fused rings, have shown that locking the TCO into a strained conformation similar to the transition state significantly lowers the activation barrier and increases reactivity rsc.orgnih.govnih.gov.

The energy landscape also includes the stable dihydropyridazine (B8628806) adduct formed after the initial cycloaddition and the subsequent retro-Diels-Alder reaction that eliminates nitrogen gas nih.gov. Computational studies can provide insights into the stability of these products.

In Silico Screening and Design of Reactive Dienophiles

In silico approaches, including virtual screening and computational design, play a vital role in identifying and developing novel TCO derivatives with enhanced reactivity and desirable properties for bioorthogonal applications.

Prediction of Reactivity Based on Electronic and Structural Parameters

Computational methods are used to predict the reactivity of potential dienophiles based on their electronic and structural characteristics. Frontier molecular orbital (FMO) theory is a key concept in this context, as the TCO-tetrazine reaction is an inverse electron-demand Diels-Alder cycloaddition. The reactivity is significantly influenced by the energy gap between the highest occupied molecular orbital (HOMO) of the electron-rich dienophile (TCO) and the lowest unoccupied molecular orbital (LUMO) of the electron-deficient diene (tetrazine) nih.govacs.orgmdpi.com. A smaller HOMO-LUMO gap generally leads to a faster reaction rate nih.govmdpi.com.

Computational studies can calculate HOMO and LUMO energies for various TCO derivatives and tetrazines, allowing for the prediction of their relative reactivities nih.govnih.govacs.org. Electron-donating groups on the TCO can raise its HOMO energy, while electron-withdrawing groups on the tetrazine can lower its LUMO energy, both contributing to a reduced energy gap and increased reaction rate nih.govmdpi.com.

Beyond FMO energies, other parameters such as atomic charges, electrostatic potentials, and steric hindrance can also be computed to provide a more comprehensive understanding of how structural modifications influence reactivity nih.govacs.org.

Computational Insights into TCO Conformations and Strain Energy

Computational studies provide valuable insights into the various conformations adopted by TCO and the associated strain energy. The trans double bond within the eight-membered ring of cyclooctene (B146475) introduces significant ring strain compared to the cis isomer researchgate.net. This strain is a primary driver of TCO's high reactivity nih.govresearchgate.net.

Computational methods can calculate the strain energy of different TCO conformers and derivatives nih.govresearchgate.netrsc.orgnih.govnih.gov. For example, ab initio calculations have quantified the energy difference between the crown and half-chair conformations of TCO rsc.orgnih.gov. By designing TCO derivatives with fused rings or other structural modifications, computational chemistry can predict how these changes influence the conformational landscape and the degree of strain, thereby guiding the synthesis of more reactive compounds nih.govrsc.orgnih.govnih.gov. The correlation between increased strain energy and enhanced reactivity in TCO-tetrazine cycloadditions has been supported by computational findings nih.govresearchgate.net.

The PEG6-amine moiety in TCO-PEG6-amine is a flexible linker. While the primary reactivity is driven by the TCO, computational studies could potentially explore the influence of the linker's flexibility and conformation on the accessibility and effective concentration of the TCO moiety in complex environments, although the provided search results focus more on the TCO core's reactivity.

Table 1: Examples of Computationally Derived Energy Values for TCO

Computational MethodConformation/PropertyEnergy Value (kcal/mol)Reference
Ab initioCrown vs. Half-Chair Conformation5.6–5.9 (Half-Chair higher) rsc.orgnih.gov
Computational AnalysisStrain Energy of trans-cyclooctene17.9 researchgate.net
Computational AnalysisStrain Energy of cis-cyclooctene6.8 researchgate.net

Table 2: Computationally Predicted vs. Experimental Reactivity

DienophileTetrazinePredicted ΔΔG‡ (kcal/mol)Experimental ΔΔG‡ (kcal/mol)Predicted Rate EnhancementExperimental Rate EnhancementReference
s-TCO (half-chair)3,6-diphenyl-s-tetrazine3.343.0~160x faster than TCO (crown)160x faster than TCO (crown) rsc.orgnih.gov
d-TCO3,6-diphenyl-s-tetrazine2.8 (ΔΔE‡ = 2.5)2.0-27x faster than TCO nih.gov

Note: ΔΔG‡ represents the difference in activation free energy compared to a reference TCO conformer or derivative. Rate enhancement is relative to the reference.

Applications of Tco Peg6 Amine in Advanced Chemical Biology Research

Proteolysis-Targeting Chimeras (PROTACs) Synthesis and Linker Design

Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to induce targeted protein degradation. They consist of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. nih.gov TCO-PEG6-amine plays a role in the synthesis and design of PROTACs, particularly through strategies employing TCO-tetrazine ligation. axispharm.commedchemexpress.comtargetmol.comprecisepeg.com

This compound as a Bifunctional PROTAC Linker

This compound serves as a PEG-based linker in the synthesis of PROTACs. medchemexpress.comtargetmol.comprecisepeg.com Its bifunctional nature, with both a TCO moiety and an amine group, allows for the modular assembly of PROTAC molecules. The amine group can be coupled to one ligand (either the target protein ligand or the E3 ligase ligand), while the TCO group provides a handle for a subsequent bioorthogonal reaction, typically with a tetrazine-modified second ligand or a delivery vehicle. This approach enables the construction of PROTACs with defined linker lengths and properties, which are crucial for their efficacy. precisepeg.com

Design Considerations for PROTACs Utilizing TCO-Tetrazine Ligation

The design of PROTACs utilizing TCO-tetrazine ligation offers several advantages. The inverse electron-demand Diels-Alder reaction between TCO and tetrazine is characterized by its exceptional speed and selectivity under physiological conditions, making it suitable for in situ PROTAC formation or targeted delivery strategies. broadpharm.combroadpharm.comresearchgate.net This bioorthogonal click chemistry allows for the conjugation of PROTAC components within biological systems with minimal interference from native functionalities. broadpharm.comresearchgate.net

One design consideration involves the use of TCO-modified PROTAC precursors that can be activated by a tetrazine-functionalized targeting molecule, such as a peptide or antibody, at the site of action. rsc.orgnih.gov This "click-and-release" approach can enhance the targeted delivery of PROTACs and potentially reduce off-target effects. rsc.orgnih.gov For example, an inactive PROTAC prodrug containing a TCO group can be synthesized and then selectively activated in cancer cells overexpressing a specific biomarker by reaction with a tetrazine-modified targeting agent. rsc.orgnih.gov Studies have shown that this strategy can lead to selective degradation of the target protein in cells. rsc.org

Another consideration is the ability to rapidly generate and screen libraries of PROTACs with variations in linker length and composition by using TCO-tetrazine ligation for the final coupling step. nih.govprecisepeg.com The PEG6 spacer in this compound contributes to the hydrophilicity and flexibility of the linker, which can influence the ternary complex formation between the target protein, the PROTAC, and the E3 ligase, and thus impact degradation efficiency. broadpharm.comaxispharm.com

Molecular Probe Development and Labeling Strategies

This compound is a valuable building block in the development of molecular probes and various labeling strategies, particularly those employing bioorthogonal click chemistry. axispharm.combroadpharm.comaxispharm.com Its ability to rapidly and selectively react with tetrazines makes it ideal for applications in live-cell imaging, molecular imaging, and radiotracer synthesis. broadpharm.combroadpharm.com

Fluorescent Probe Design and Application for Live-Cell and Molecular Imaging

This compound is used in the design of fluorescent probes for live-cell and molecular imaging. axispharm.combroadpharm.comaxispharm.com By conjugating a fluorescent dye to the amine group of this compound, a fluorescent probe containing a TCO handle is created. This probe can then be used to label cellular structures or molecules that have been pre-targeted with a tetrazine moiety through metabolic labeling or genetic engineering. The rapid and bioorthogonal TCO-tetrazine click reaction allows for efficient and specific labeling in live cells with minimal background signal. broadpharm.comresearchgate.net This strategy has been applied for imaging various biological targets, enabling real-time visualization of cellular processes and molecular distributions. broadpharm.com The PEG6 spacer enhances the solubility of the probe and can improve its pharmacokinetic properties for in vivo imaging applications. axispharm.com

Radiotracer Synthesis for Pretargeted Nuclear Imaging

This compound is also employed in the synthesis of radiotracers for pretargeted nuclear imaging. broadpharm.com Pretargeted imaging involves separating the delivery of the targeting vector from the administration of the radiolabeled probe. In this approach, a targeting molecule (e.g., an antibody or peptide) is conjugated to one half of a bioorthogonal reaction pair, while the radiotracer is conjugated to the other half. researchgate.net this compound can be used to synthesize radiotracers containing a TCO group. These TCO-modified radiotracers can then rapidly react with a pre-administered tetrazine-labeled targeting vector accumulated at the site of interest (e.g., a tumor). researchgate.net This strategy offers advantages such as improved target-to-background ratios and reduced radiation dose to non-target tissues compared to traditional imaging methods where the radiotracer is directly conjugated to the targeting molecule. researchgate.net The high reaction rate of the TCO-tetrazine ligation is crucial for efficient capture of the radiotracer by the pre-targeted vector. broadpharm.combroadpharm.comresearchgate.net

Advanced Biomaterial Functionalization and Polymer Chemistry

This compound finds applications in the functionalization of advanced biomaterials and in polymer chemistry. precisepeg.com The amine group provides a versatile handle for conjugating this compound to various materials, including nanoparticles, hydrogels, and polymer scaffolds, through amide bond formation or other coupling reactions. axispharm.com Once functionalized, these materials present TCO groups on their surface, enabling subsequent modification or conjugation via the highly efficient TCO-tetrazine click chemistry. This allows for the facile attachment of biomolecules, targeting ligands, or imaging agents to the biomaterial surface in a controlled and site-specific manner. axispharm.combroadpharm.com The PEG6 spacer contributes to the hydrophilicity of the modified material, which can improve its biocompatibility and reduce non-specific interactions in biological environments. axispharm.com In polymer chemistry, this compound can be incorporated into polymer structures, providing click chemistry handles for post-polymerization modification or for creating complex polymer architectures through TCO-tetrazine ligation. precisepeg.combroadpharm.com

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound146026024
1,2,4,5-Tetrazine9263
3,6-Di(2-pyridyl)-1,2,4,5-tetrazine315109
3,6-Bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine577984
3,6-bis(methylsulfanyl)-1,2,4,5-tetrazine384504
TCO-PEG6-NHS ester146026012
Tetrazine-PEG6-amineNot available
TCO-PEG6-acidNot available

Interactive Data Table Example (Illustrative - based on general properties found):

While detailed experimental data tables specifically for this compound's performance in each application were not consistently available across the search results in a format suitable for direct extraction into a single comprehensive table, the general properties and applications can be summarized. Below is an illustrative example of how a data table might present information related to this compound based on the search findings.

Property/ApplicationDescriptionRelevance to this compound
Molecular FormulaC₂₃H₄₄N₂O₈ axispharm.combroadpharm.comDefines chemical composition
Molecular Weight476.60 g/mol axispharm.combroadpharm.comKey physical characteristic
SolubilityHighly soluble in water and organic solvents axispharm.comImportant for biological applications in aqueous environments
Functional GroupsTrans-cyclooctene (B1233481) (TCO) and primary amine axispharm.comEnables bifunctional conjugation and click chemistry
Reactivity of TCORapid and selective inverse electron-demand Diels-Alder reaction with tetrazines axispharm.combroadpharm.combroadpharm.comresearchgate.netCore principle for bioorthogonal labeling and conjugation
Reactivity of AmineReacts with activated esters or carboxylic acids axispharm.comAllows conjugation to various molecules and materials
PROTAC SynthesisUsed as a PEG-based linker medchemexpress.comtargetmol.comprecisepeg.comFacilitates modular assembly of PROTACs
Molecular Probe DevelopmentUsed to create fluorescent and radiolabeled probes axispharm.combroadpharm.combroadpharm.comaxispharm.comEnables targeted imaging and labeling
Biomaterial FunctionalizationCan be conjugated to materials for surface modification axispharm.comprecisepeg.combroadpharm.comAllows for controlled attachment of biomolecules
Reaction Kinetics (with Tetrazines)Fast bioorthogonal reaction broadpharm.combroadpharm.comresearchgate.netCrucial for efficient labeling and pretargeting
PEG6 SpacerEnhances solubility and flexibility axispharm.combroadpharm.comaxispharm.comImproves properties for biological applications

Surface Modification and Bioconjugation in Material Science

This compound is a versatile building block for modifying material surfaces and conjugating biomolecules through bioorthogonal click chemistry. The terminal amine group allows for facile coupling to various activated surfaces or molecules containing reactive functionalities such as NHS esters, carboxylic acids, or aldehydes. Once immobilized or conjugated via the amine, the exposed TCO group serves as a highly reactive handle for subsequent reactions with tetrazine-functionalized molecules.

This approach has been utilized in the development of advanced materials and bioconjugates. For instance, this compound has been employed in the functionalization of nanoparticles. Fluorescent silica (B1680970) nanoparticles with a carboxyl-terminated PEG spacer (FITC–SiO2–PEG5k–COOH) were conjugated with TCO–PEG6–NH2 using EDC/NHS chemistry, resulting in FITC–SiO2–PEG5k–TCO nanoparticles. acs.org These TCO-functionalized nanoparticles could then participate in rapid and specific bioorthogonal reactions with tetrazine-modified antibodies for applications in ultrasensitive detection assays. acs.orgacs.org

Similarly, this compound has been used to functionalize microparticles. In one study, this compound was coupled to alginate beads for the creation of artificial antigen-presenting cells (aAPCs). escholarship.orgresearchgate.net This functionalization allowed for the subsequent conjugation of tetrazine-modified antibodies to the beads via the TCO-tetrazine click reaction. escholarship.orgresearchgate.net The resulting aAPCs demonstrated the potential for controlled T cell activation. escholarship.org

The use of TCO-PEG linkers, including TCO-PEG6-NHS ester (which can react with amines), has also been reported for conjugating TCO to proteins like bovine serum albumin (BSA) to create neoglycoproteins. nih.gov This functionalization enables the subsequent attachment of tetrazine-labeled glycans via click chemistry, facilitating the study of glycan recognition. nih.gov The efficiency and specificity of the TCO-tetrazine reaction in biological media make this compound and its derivatives valuable tools for creating well-defined bioconjugates and functionalized surfaces for diverse applications in material science and biotechnology. acs.orgacs.orgnih.gov

Development of Functionalized Polymers and Hydrogels

The incorporation of this compound into polymeric structures allows for the creation of functionalized polymers and hydrogels with tailored properties and the capacity for bioorthogonal reactions. The PEG portion of this compound imparts hydrophilicity and can influence the material's solubility and biocompatibility. axispharm.cominterchim.fr The terminal amine group can serve as an initiation site for polymerization or as a point of attachment for pre-formed polymer chains. acs.org The TCO group provides a reactive handle for post-polymerization modification or crosslinking via click chemistry with tetrazines.

PEG-based linkers are widely used in polymer science to create hydrogels and advanced polymers for biomedical applications. interchim.frpurepeg.com The TCO-tetrazine click reaction offers a rapid and efficient method for crosslinking polymer chains to form hydrogels or to introduce specific functionalities into polymer networks. While specific examples directly detailing the synthesis of bulk functionalized polymers or hydrogels initiated with this compound were not extensively highlighted in the search results, the principle of using PEG-amine derivatives as initiators or building blocks for functional polymers is well-established. axispharm.comacs.org The TCO moiety on such a polymer or hydrogel can then be utilized for subsequent conjugation of bioactive molecules or for creating dynamic crosslinks that can be cleaved or modified bioorthogonally. For instance, tetrazine-PEG reagents are noted as valuable in developing new materials like hydrogels and advanced polymers for biomedical uses, implying the complementary use of TCO-functionalized components like those derived from this compound. purepeg.com The ability to rapidly functionalize or crosslink polymers using the TCO-tetrazine reaction is particularly advantageous for applications requiring mild reaction conditions and high specificity. acs.orgacs.orgnih.gov

"Click-to-Release" and Spatially/Temporally Controlled Activation Systems

The bioorthogonal reaction between TCO and tetrazine has been ingeniously adapted to create "click-to-release" systems, enabling the spatially and temporally controlled activation or release of molecules. This strategy is particularly valuable in chemical biology for applications such as prodrug activation and the controlled delivery of bioactive agents.

Mechanisms of Bioorthogonal Decaging and Drug Activation

The core of "click-to-release" systems based on TCO-tetrazine chemistry is the Inverse Electron-Demand Diels-Alder (IEDDA) reaction. This reaction between a tetrazine and a strained alkene like trans-cyclooctene (TCO) is exceptionally fast and specific, proceeding efficiently under physiological conditions without the need for catalysts that might be toxic to biological systems. acs.orgnih.govacs.orgtuwien.at

In a "click-to-release" system, either the molecule to be released is linked to a TCO moiety via a cleavable linker, or it is linked to a tetrazine moiety via a cleavable linker. Upon reaction with the complementary reaction partner (tetrazine or TCO, respectively), the resulting bicyclic adduct undergoes a subsequent fragmentation or elimination step, leading to the release of the caged molecule. nih.govacs.orgtuwien.at

One common mechanism involves a self-immolative linker positioned between the TCO or tetrazine and the caged molecule. After the IEDDA cycloaddition, the electronic changes in the system trigger the breakdown of the self-immolative linker, releasing the payload. nih.gov Another mechanism involves an elimination reaction from the IEDDA adduct. For example, a leaving group positioned allylic to the TCO or a methylene-linked carbamate (B1207046) substituent on the tetrazine can facilitate the release of an amine or other molecule after the cycloaddition. acs.orgtuwien.at These mechanisms allow for the design of systems where the bioorthogonal click reaction directly triggers the uncaging or activation event.

Controlled Release of Bioactive Molecules via TCO-Tetrazine Systems

The TCO-tetrazine "click-to-release" strategy provides a powerful method for the controlled release of a variety of bioactive molecules, including drugs, imaging agents, and probes. By conjugating a molecule to a TCO or tetrazine handle through a cleavable linker, its release can be triggered with high specificity by introducing the complementary reaction partner.

This approach has been explored for targeted drug delivery and activation. For instance, prodrugs incorporating a TCO moiety linked to a drug via a cleavable linker can be administered and remain inactive until a tetrazine-functionalized targeting agent (e.g., an antibody or nanoparticle) is introduced to the site of interest. nih.govacs.orgresearchgate.net The subsequent TCO-tetrazine reaction at the target site triggers the release of the active drug, potentially reducing systemic toxicity and improving therapeutic efficacy. nih.govresearchgate.net

Beyond drug activation, TCO-tetrazine click-to-release systems have been used for the controlled release of other bioactive molecules. One study demonstrated the release of a glycolipid agonist from microparticles functionalized with TCO upon reaction with tetrazine-conjugated proteins, aiming to enhance cancer immunotherapy. researchgate.net The ability to control the release spatially by directing the tetrazine-labeled trigger to a specific location and temporally by controlling the timing of trigger administration makes this a highly versatile strategy in chemical biology research. nih.govtuwien.at

The rapid kinetics of the TCO-tetrazine reaction are crucial for efficient release, particularly in biological environments where competing reactions or the stability of the click partners can be factors. acs.orgnih.gov The design of the cleavable linker is also critical to ensure efficient and specific release upon formation of the IEDDA adduct. nih.govacs.org

Future Directions and Emerging Research Avenues for Tco Peg6 Amine

Development of Novel TCO-PEG6-Amine Derivatives with Enhanced Reactivity or Stability

A primary focus of future research is the rational design of new this compound derivatives with superior reaction kinetics and stability. The inherent reactivity of the trans-cyclooctene (B1233481) (TCO) moiety is a key determinant of its utility in bioorthogonal chemistry, particularly for in vivo applications where low concentrations and rapid labeling are crucial. nih.gov Concurrently, the stability of the TCO ring is paramount to prevent its isomerization to the unreactive cis-cyclooctene (CCO) form, especially in biological environments. broadpharm.com

Researchers are exploring several strategies to enhance these properties. One promising approach involves the introduction of conformational strain into the TCO ring. For instance, the development of dioxolane-fused trans-cyclooctene (d-TCO) derivatives has demonstrated significantly improved reactivity in tetrazine ligations. nih.govresearchgate.net These conformationally strained systems exhibit second-order rate constants that are orders of magnitude higher than those of standard TCO derivatives. nih.govresearchgate.net Another innovative derivative, iTCO, incorporates a directing hydroxyl group within the TCO scaffold, leading to remarkably efficient and rapid release kinetics across various tetrazine partners, a critical feature for "click-to-release" applications. digitellinc.comdigitellinc.com

The length and composition of the polyethylene (B3416737) glycol (PEG) linker also play a crucial role in the reactivity and stability of this compound. Studies have shown that the PEG linker can prevent the TCO moiety from being masked by hydrophobic interactions with biomolecules, thereby maintaining its reactivity after conjugation. nih.gov Furthermore, modifying the PEG chain length can influence the solubility and pharmacokinetic properties of the resulting bioconjugates. Future work will likely involve the synthesis and evaluation of a wider range of TCO-PEG-amine derivatives with varying PEG lengths and compositions to optimize performance for specific applications.

Derivative TypeKey FeatureAdvantageReference
d-TCODioxolane-fused ringEnhanced reactivity due to conformational strain nih.govresearchgate.net
iTCOIntramolecular directing hydroxyl groupUltrafast and universal release kinetics digitellinc.comdigitellinc.com
PEGylated TCOHydrophilic PEG linkerPrevents masking of TCO, improves solubility nih.gov

Integration into Multi-Orthogonal Bioconjugation Systems

The ability to perform multiple, independent chemical modifications on a single biomolecule is a powerful tool in chemical biology. This has led to the development of multi-orthogonal bioconjugation systems, where several bioorthogonal reactions can proceed simultaneously without interfering with one another. The integration of this compound into such systems is a burgeoning area of research.

The inverse-electron-demand Diels-Alder (IEDDA) reaction between TCO and tetrazine is highly orthogonal to many other click chemistry reactions, most notably the strain-promoted azide-alkyne cycloaddition (SPAAC). nih.gov This orthogonality allows for the simultaneous or sequential labeling of a biomolecule with two different probes. For example, researchers have successfully used the TCO-tetrazine and dibenzocyclooctyne (DBCO)-azide reaction pairs for the dual modification of antibodies, creating bifunctional antibody-drug conjugates. nih.gov

Future research in this area will focus on expanding the repertoire of orthogonal reactions that can be used in concert with the TCO-tetrazine ligation. This includes exploring the compatibility of this compound with other bioorthogonal reactions such as those involving cyclopropenes, norbornenes, and other strained alkenes and alkynes. nih.gov The development of such multi-orthogonal systems will enable the construction of increasingly complex and functional biomolecular conjugates for applications in areas like targeted drug delivery, in vivo imaging, and the study of complex biological processes.

Orthogonal Reaction PairApplication ExampleReference
TCO-tetrazine & DBCO-azide (SPAAC)Dual modification of antibodies for bifunctional ADCs nih.gov
TCO-tetrazine & Cyclopropene-tetrazinePotential for selective dual labeling based on reactivity tuning nih.gov

Advancements in Automated Synthesis and High-Throughput Screening of TCO-Based Reagents

The discovery and optimization of novel this compound derivatives and their corresponding bioconjugation reactions can be significantly accelerated through the use of automated synthesis and high-throughput screening (HTS) platforms. These technologies enable the rapid generation and evaluation of large libraries of compounds, facilitating the identification of candidates with desired properties. nih.govijirt.orgrsc.org

Automated solid-phase or solution-phase synthesis can be employed to create diverse libraries of TCO-based reagents with variations in the TCO core structure, the PEG linker length, and the terminal functional group. researchgate.net These libraries can then be subjected to HTS assays to evaluate their reactivity, stability, and performance in bioconjugation reactions. For example, fluorescence-based assays can be used to rapidly determine the reaction kinetics of different TCO derivatives with a tetrazine partner.

A recent study demonstrated the power of computational large-scale screening for assessing the reactivity of a vast number of tetrazine derivatives with TCO. chemrxiv.org This in silico approach, which calculated reaction barriers for over a thousand combinations, showcases the potential for high-throughput computational methods to guide the design and selection of optimal bioorthogonal reaction partners. chemrxiv.org The integration of automated synthesis, HTS, and computational screening will undoubtedly accelerate the development of next-generation TCO-based reagents with tailored properties for specific biological applications.

TechnologyApplication in TCO ResearchAdvantageReference
Automated SynthesisGeneration of diverse TCO-reagent librariesRapid creation of numerous derivatives for screening researchgate.net
High-Throughput Screening (HTS)Rapid evaluation of reactivity and stabilityEfficient identification of optimal candidates nih.govijirt.orgrsc.org
Computational ScreeningIn silico prediction of reaction kineticsGuides rational design and prioritizes synthetic efforts chemrxiv.org

Exploration of New Mechanistic Insights through Advanced Computational Methods

A deeper understanding of the reaction mechanism governing the TCO-tetrazine cycloaddition is crucial for the rational design of improved reagents. Advanced computational methods, such as Density Functional Theory (DFT) and distortion-interaction analysis, are powerful tools for elucidating the intricate details of this bioorthogonal reaction. acs.orgresearchgate.net

Computational studies have provided valuable insights into the factors that influence the reactivity of TCO derivatives. For example, these studies have confirmed that the "crown" conformation of TCO is lower in energy and more reactive than the "half-chair" conformation. rsc.org Furthermore, computational models can predict how modifications to the tetrazine structure, such as the introduction of electron-withdrawing or electron-donating groups, will affect the reaction rate. nih.gov

Distortion-interaction analysis has been particularly insightful, revealing that the distortion of the tetrazine ring upon approaching the TCO plays a key role in accelerating the cycloaddition. acs.org This finding challenges the previously held belief that reactivity is solely governed by electronic effects and provides a new avenue for the design of highly reactive yet stable tetrazines. acs.org Future computational work will likely focus on more complex systems, such as modeling the reaction in the context of a biomolecule, to better understand how the local environment influences the reaction kinetics and to guide the development of this compound derivatives with enhanced performance in biological systems.

Computational MethodInsight GainedImplication for this compoundReference
Density Functional Theory (DFT)Prediction of reaction barriers and conformational energiesRational design of more reactive TCO scaffolds rsc.orgnih.gov
Distortion-Interaction AnalysisRole of tetrazine distortion in accelerating the reactionNew strategies for designing highly reactive and stable tetrazines acs.org
Frontier Molecular Orbital (FMO) TheoryUnderstanding the electronic basis of the IEDDA reactionGuiding the electronic tuning of both TCO and tetrazine partners units.it

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.